Fumarate
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
142-42-7 |
|---|---|
分子式 |
C4H2O4-2 |
分子量 |
114.06 g/mol |
IUPAC 名称 |
(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+ |
InChI 键 |
VZCYOOQTPOCHFL-OWOJBTEDSA-L |
SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
手性 SMILES |
C(=C/C(=O)[O-])\C(=O)[O-] |
规范 SMILES |
C(=CC(=O)[O-])C(=O)[O-] |
其他CAS编号 |
142-42-7 |
物理描述 |
white odourless granules or leafy crystals; virtually odourless with tart acid taste |
溶解度 |
insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. |
产品来源 |
United States |
Fumarate in Core Metabolic Pathways
Tricarboxylic Acid (TCA) Cycle Integration
In aerobic organisms, the TCA cycle is the primary pathway for the complete oxidation of carbohydrates, fats, and proteins to generate energy. creative-proteomics.com Fumarate is an essential intermediate in this cycle, which occurs in the mitochondrial matrix. byjus.com
This compound hydratase (FH), also known as fumarase, is the enzyme that catalyzes the reversible hydration of this compound to L-malate. pomona.edunih.gov This reaction is the seventh step of the TCA cycle. pomona.edu The enzyme is a tetramer, with each of the four identical subunits contributing to the active site. pomona.edu FH exists in two isoforms: a mitochondrial form that participates in the TCA cycle and a cytosolic form that metabolizes this compound produced during other pathways, such as the urea (B33335) cycle. pomona.edu The reaction catalyzed by fumarase is a stereospecific hydration, adding a hydroxyl group and a proton across the double bond of this compound to form L-malate. youtube.com
Recent research has uncovered additional roles for fumarase beyond the TCA cycle. In both yeast and human cells, a cytosolic population of fumarase and its product, this compound, are involved in the DNA damage response (DDR). nih.gov In human cells, upon DNA damage, fumarase is recruited to the site of the break where it locally generates this compound. nih.gov
This compound's position in the TCA cycle involves direct interconversion with two other intermediates: succinate (B1194679) and malate (B86768).
Succinate to this compound: this compound is formed from the oxidation of succinate. byjus.comtaylorandfrancis.com This reaction is catalyzed by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. taylorandfrancis.comkhanacademy.org During this oxidation, a molecule of flavin adenine dinucleotide (FAD) is reduced to FADH2. byjus.com
This compound to Malate: this compound is then converted to L-malate through the action of this compound hydratase (fumarase). byjus.compomona.edu This is a reversible hydration reaction. pomona.eduyoutube.com
Malate to Oxaloacetate: Subsequently, malate is oxidized to oxaloacetate by malate dehydrogenase, a reaction that reduces a molecule of NAD+ to NADH. byjus.com Oxaloacetate can then condense with acetyl-CoA to begin a new turn of the cycle. byjus.com
This sequence of reactions is crucial for the cycle's progression and the generation of reducing equivalents (FADH2 and NADH) that fuel oxidative phosphorylation. youtube.com
| Enzyme | Substrate | Product | Cofactor/Coenzyme | Pathway |
| Succinate Dehydrogenase (SDH) | Succinate | This compound | FAD → FADH₂ | TCA Cycle |
| This compound Hydratase (Fumarase) | This compound | L-Malate | H₂O | TCA Cycle |
| Malate Dehydrogenase | L-Malate | Oxaloacetate | NAD⁺ → NADH | TCA Cycle |
Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions within a biological system. creative-proteomics.com Studies using stable isotopes like ¹³C have provided detailed information about the flow of metabolites, including this compound, through the TCA cycle. creative-proteomics.com This analysis has revealed that the flow of metabolites is not always unidirectional. A phenomenon known as "backflux" can occur, where oxaloacetate is converted back to malate and this compound. nih.gov This oxaloacetate-fumarate backflux has been observed in various cell types and tissues, including brain astrocytes, and must be accounted for to accurately calculate the rates of TCA cycle reactions. nih.gov The filamentous fungus Rhizopus delemar demonstrates how metabolic flux can be directed towards this compound accumulation under aerobic conditions. researchgate.netresearchgate.net
This compound in Anaerobic Respiration and Fermentation
In the absence of oxygen, some organisms can use alternative terminal electron acceptors for respiration. This compound is a common organic compound that serves this role in a process known as anaerobic respiration. libretexts.org
This compound reductase (Frd) is the key enzyme in this compound respiration, catalyzing the reduction of this compound to succinate. wikipedia.orgnih.gov This reaction is the reverse of the reaction catalyzed by succinate dehydrogenase in the TCA cycle. chemeurope.com this compound reductase couples the reduction of this compound to the oxidation of a quinol to a quinone, contributing to the generation of a proton gradient for ATP synthesis. wikipedia.orgchemeurope.com
This compound reductase systems are typically membrane-bound multi-subunit complexes. wikipedia.orgchemeurope.com For example, the Escherichia coli this compound reductase complex includes:
Subunit A: Contains the this compound reduction site and a covalently bound flavin adenine dinucleotide (FAD) group. chemeurope.com
Subunit B: Contains iron-sulfur centers involved in electron transfer. chemeurope.com
Subunit C: A membrane-spanning subunit that oxidizes menaquinol and binds two heme b molecules. chemeurope.com
There are also soluble, monomeric this compound reductases that can reduce this compound independently of the electron transport chain. wikipedia.org
This compound respiration is a widespread metabolic strategy among anaerobic and facultative anaerobic bacteria. semanticscholar.org
Wolinella succinogenes : This bacterium is a well-studied example that performs oxidative phosphorylation using this compound as the terminal electron acceptor and H₂ or formate as electron donors. nih.govresearchgate.net Its electron transport chain consists of a hydrogenase or formate dehydrogenase, menaquinone, and this compound reductase. nih.govresearchgate.net The process generates an electrochemical proton potential across the membrane, which drives ATP synthesis. nih.govresearchgate.net
Escherichia coli : As a facultative anaerobe, E. coli can utilize this compound respiration when oxygen is unavailable. researchgate.net It can use both exogenous this compound (taken up from the environment) and endogenous this compound (produced during fermentation). researchgate.net The reduction of this compound to succinate is the terminal step in its anaerobic respiratory chain. nih.gov
Bacteroides thetaiotaomicron : this compound reductase is a key enzyme in the central metabolic pathway of this common gut anaerobe. nih.gov Unlike the E. coli enzyme, the this compound reductase from B. thetaiotaomicron is configured in a way that it does not generate reactive oxygen species when exposed to oxygen. nih.gov
| Feature | This compound Respiration | Aerobic Respiration (TCA Cycle) |
| Terminal Electron Acceptor | This compound | Oxygen (O₂) |
| Key Enzyme | This compound Reductase | Succinate Dehydrogenase |
| Primary Product from this compound | Succinate | L-Malate |
| Oxygen Requirement | Anaerobic (absent) | Aerobic (present) |
| Organism Examples | W. succinogenes, E. coli | Most eukaryotes, many prokaryotes |
Reductive this compound Pathways in Eukaryotic Cells
In eukaryotic cells, particularly under conditions of oxygen limitation (hypoxia), a reductive pathway involving this compound becomes crucial for maintaining mitochondrial function. When oxygen, the canonical terminal electron acceptor in the electron transport chain (ETC), is scarce, ubiquinol (UQH2) accumulates. This accumulation can drive the reversal of the succinate dehydrogenase (SDH), or Complex II, reaction. In this reverse process, this compound acts as a terminal electron acceptor, being reduced to succinate. nih.gov This process of this compound reduction is essential for sustaining the activities of Complex I and dihydroorotate dehydrogenase (DHODH), allowing for the continued oxidation of NADH and de novo pyrimidine (B1678525) biosynthesis even in the absence of oxygen reduction. nih.gov
The capacity for this compound reduction varies among different mammalian tissues, with many demonstrating a net reversal of the SDH complex under hypoxic conditions. nih.gov This adaptation highlights a critical circuit of electron flow in the mammalian ETC that supports essential mitochondrial functions when oxygen is limited. nih.gov
Anaplerotic and Cataplerotic Roles of this compound
The citric acid cycle (TCA cycle) is an amphibolic pathway, meaning it participates in both catabolism and anabolism. The intermediates of the TCA cycle, including this compound, are crucial for this dual functionality. Anaplerotic reactions replenish these intermediates, while cataplerotic reactions remove them for biosynthetic purposes. wikipedia.orgwikipedia.orgnih.gov
Anaplerotic Role: this compound contributes to the replenishment of the TCA cycle intermediate pool. It is generated from several sources outside of the TCA cycle itself:
Urea Cycle: As will be discussed in more detail, the urea cycle produces this compound in the cytosol. microbenotes.com
Amino Acid Catabolism: The breakdown of amino acids such as phenylalanine and tyrosine can produce this compound. youtube.comyoutube.com
Purine (B94841) Nucleotide Cycle: This cycle also generates this compound as a byproduct. wikipedia.orgnih.gov
By entering the TCA cycle, this externally generated this compound helps to maintain the concentration of cycle intermediates, which is essential for the cycle's continued operation and energy production. wikipedia.org
Cataplerotic Role: While this compound itself is not typically directly extracted for biosynthesis in large amounts, its position within the TCA cycle is critical for cataplerosis. The intermediates downstream of this compound, such as malate and oxaloacetate, are precursors for various biosynthetic pathways. For instance, oxaloacetate can be used for the synthesis of aspartate and asparagine, and it is also a key substrate for gluconeogenesis. wikipedia.orgyoutube.com Therefore, the continuous production of this compound and its conversion to subsequent intermediates is vital for supplying these biosynthetic precursors.
| Metabolic Role | Description | Key Contributing Pathways |
| Anaplerosis | Replenishment of TCA cycle intermediates. | Urea Cycle, Purine Nucleotide Cycle, Amino Acid Catabolism |
| Cataplerosis | Removal of TCA cycle intermediates for biosynthesis. | Precursor to malate and oxaloacetate, which are used in gluconeogenesis and amino acid synthesis. |
This compound Involvement in Subsidiary Metabolic Cycles
This compound serves as a critical link between the TCA cycle and several other important metabolic pathways.
Urea Cycle Linkages
The urea cycle is the primary pathway for the disposal of excess nitrogen in the form of urea. byjus.com This cycle, which primarily occurs in the liver, is intricately linked to the TCA cycle through the production of this compound. microbenotes.com
In the cytosol, the enzyme argininosuccinate (B1211890) lyase cleaves argininosuccinate to produce arginine and this compound. microbenotes.combyjus.comnih.govnews-medical.net The arginine continues in the urea cycle, while the this compound can be transported into the mitochondria to enter the TCA cycle. microbenotes.com This connection is sometimes referred to as the "Krebs bicycle" or the aspartate-argininosuccinate shunt. The this compound generated in the urea cycle can be converted to malate and then to oxaloacetate in the TCA cycle. The oxaloacetate can then be transaminated to form aspartate, which is required for the urea cycle, thus completing the shuttle.
| Enzyme | Reaction | Location | Metabolic Significance |
| Argininosuccinate Lyase | Argininosuccinate → Arginine + this compound | Cytosol | Produces this compound as a byproduct of the urea cycle, linking it to the TCA cycle. microbenotes.combyjus.comnih.govnews-medical.net |
Purine Nucleotide Cycle Interactions
The purine nucleotide cycle is a metabolic pathway that plays a significant role in cellular energy metabolism, particularly in skeletal muscle during intense exercise. wikipedia.orgnih.gov This cycle involves the interconversion of adenine nucleotides (AMP, ADP, ATP) and the production of ammonia and this compound. wikipedia.orgnih.gov
The cycle consists of three enzymatic reactions. In the final step, adenylosuccinate lyase catalyzes the cleavage of adenylosuccinate to produce adenosine monophosphate (AMP) and this compound. nih.govtaylorandfrancis.com The this compound produced can then enter the TCA cycle to be oxidized, contributing to ATP production through oxidative phosphorylation. wikipedia.org This provides a mechanism for replenishing TCA cycle intermediates and enhancing energy generation during periods of high metabolic demand. wikipedia.orgnih.gov
| Enzyme | Reaction | Location | Metabolic Significance |
| Adenylosuccinate Lyase | Adenylosuccinate → AMP + this compound | Cytosol | Generates this compound, linking purine nucleotide metabolism to the TCA cycle and energy production. nih.govtaylorandfrancis.com |
Glyoxylate (B1226380) Cycle Contributions
The glyoxylate cycle is an anabolic pathway found in plants, bacteria, protists, and fungi that enables these organisms to convert fats into carbohydrates. wikipedia.org This cycle is a modification of the TCA cycle and shares several of its enzymes. While the glyoxylate cycle is generally considered absent in animals, the detection of key enzymes in some animal tissues has raised questions about this long-held assumption. wikipedia.org
This compound is an intermediate in the glyoxylate cycle. Succinate, produced by the enzyme isocitrate lyase, is converted to this compound by succinate dehydrogenase. wikipedia.org Subsequently, the enzyme fumarase (also known as this compound hydratase) catalyzes the hydration of this compound to malate, a reaction that is identical to the one in the TCA cycle. wikipedia.orgbyjus.com Malate is then oxidized to oxaloacetate, which can be used for gluconeogenesis. Therefore, this compound's role in the glyoxylate cycle is essential for the net synthesis of carbohydrates from two-carbon compounds like acetyl-CoA.
| Enzyme | Reaction | Organisms | Metabolic Significance |
| Fumarase (this compound Hydratase) | This compound + H₂O ⇌ Malate | Plants, bacteria, protists, fungi | Catalyzes a key step in the glyoxylate cycle, contributing to the conversion of fats to carbohydrates. wikipedia.orgbyjus.com |
Fumarate As a Regulator of Cellular Processes
Fumarate as an Oncometabolite: Accumulation and Consequences
Aberrant accumulation of specific metabolites, termed oncometabolites, can drive oncogenesis. This compound has been identified as a key oncometabolite, with its accumulation strongly linked to certain types of cancer. aacrjournals.orgdu.edutandfonline.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netaacrjournals.orgnih.govamegroups.orgpsu.edunih.gov
Molecular Mechanisms of this compound Accumulation in this compound Hydratase Deficiency States
The primary cause of significant this compound accumulation is the deficiency of the enzyme this compound hydratase (FH), also known as fumarase. FH catalyzes the reversible hydration of this compound to L-malate in the TCA cycle. nih.govnih.gov Germline or sporadic loss-of-function mutations in the FH gene lead to a metabolic block, resulting in substantially increased intracellular and extracellular concentrations of this compound. frontiersin.orgnih.govnih.gov In severely affected individuals with FH deficiency, enzyme activity can be less than 10% of the control mean, although some individuals may show residual activity between 11% and 35%. nih.gov
While the primary accumulation stems from the impaired TCA cycle, this compound can also be produced through other pathways, including the urea (B33335) cycle and the purine (B94841) nucleotide cycle. frontiersin.orgnih.govnih.gov In FH-deficient cells, there is evidence suggesting a reversal of the argininosuccinate (B1211890) lyase reaction in the urea cycle, utilizing accumulated this compound and arginine to form argininosuccinate, which appears critical for the proliferation and survival of these cells. frontiersin.orgnih.gov
Elevated NADH/NAD+ ratios, often resulting from nutrient excess or impaired oxidative phosphorylation, can down-regulate oxidative phosphorylation and lead to the accumulation of mitochondrial metabolites, including this compound. frontiersin.orgnih.govnih.gov This mechanism is implicated in conditions like diabetes and certain mitochondrial diseases. nih.govnih.gov
Cellular Responses to Aberrant this compound Levels
High levels of this compound induce a variety of cellular responses, contributing to a pro-oncogenic state and other pathological effects. Accumulated this compound can permeate multiple cellular compartments, including the mitochondria, cytoplasm, and nucleus, as well as being secreted extracellularly, affecting various signaling cascades. nih.govresearchgate.netresearchgate.net
One key mechanism involves the competitive inhibition of 2-oxoglutarate (α-KG)-dependent dioxygenases due to structural similarities between this compound and α-KG. aacrjournals.orgdu.edufrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netamegroups.orgresearchgate.net This enzyme family includes prolyl hydroxylases (PHDs) and histone and DNA demethylases. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netamegroups.orgresearchgate.net Inhibition of PHDs leads to the stabilization of hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α, even under normoxic conditions. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netmdpi.com HIF activation promotes a metabolic shift towards glycolysis (the Warburg effect) and the expression of genes involved in angiogenesis and growth, contributing to tumorigenesis. frontiersin.orgmdpi.com
Inhibition of histone and DNA demethylases by this compound can cause genome-wide epigenetic modifications, such as hypermethylation of histones (e.g., H3K9, H3K27, H3K4, H3K79) and DNA. frontiersin.orgnih.govresearchgate.netresearchgate.net These epigenetic alterations can silence tumor suppressor genes and differentiation genes, promoting cell dedifferentiation, tumor progression, and drug resistance. frontiersin.orgresearchgate.net
This compound accumulation is also associated with increased reactive oxygen species (ROS) levels and oxidative stress. researchgate.netresearchgate.netresearchgate.net While the exact mechanisms are complex, this can involve the modification of redox-sensitive proteins and the activation of antioxidant pathways like the NRF2 pathway, sometimes in a manner that promotes tumor growth and survival. frontiersin.orgfrontiersin.orgamegroups.orgfrontiersin.orgresearchgate.net
Furthermore, elevated this compound levels have been linked to DNA damage, including DNA fragmentation, and can contribute to chromosomal instability. researchgate.net this compound can also induce endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR). researchgate.net Metabolic reprogramming beyond glycolysis, including alterations in glutaminolysis and fatty acid synthesis, is also observed in the presence of high this compound. tandfonline.comnih.govmdpi.com The impact of this compound on immune responses is also being investigated, with some evidence suggesting it can modulate macrophage polarization and innate immune memory. mdpi.com
Covalent Protein Modification by this compound: Succination (S-(2-Succinyl) Cysteine)
Beyond its role as an enzyme inhibitor and signaling molecule, this compound can directly modify proteins covalently through a process called succination. frontiersin.orgnih.govpsu.edufrontiersin.orgnih.govnih.govresearchgate.netmdpi.combiorxiv.orgnih.govunito.it
Biochemical Basis of this compound-Mediated Protein Succination
Protein succination involves the non-enzymatic and irreversible adduction of this compound to the sulfhydryl group of cysteine residues in proteins. frontiersin.orgnih.govpsu.edufrontiersin.orgnih.govnih.govresearchgate.netmdpi.combiorxiv.orgnih.govunito.it This reaction occurs via a Michael-like addition at physiological pH, forming a stable thioether bond and generating S-(2-succinyl)cysteine (2SC). frontiersin.orgnih.govpsu.edufrontiersin.orgnih.govresearchgate.netmdpi.combiorxiv.orgnih.govunito.it
The electrophilic nature of this compound makes it reactive towards nucleophilic sites in proteins, particularly the thiol groups of cysteine residues. researchgate.netmdpi.com While the reaction is non-enzymatic, the reactivity can be influenced by the local chemical environment, with acidic pH potentially enhancing the reaction yield, which is relevant in the context of the tumor microenvironment. mdpi.combiorxiv.org Succination is distinct from succinylation, which is a reversible enzymatic modification. frontiersin.org
The formation of 2SC is considered a biomarker of metabolic stress, particularly mitochondrial stress, and is strongly correlated with increased intracellular this compound concentration. psu.edufrontiersin.orgnih.govnih.govnih.govub.edu
Identification and Characterization of Succinated Proteins
Protein succination has been detected in various tissues and cell systems using methods such as immunoblotting and mass spectrometry (MS)-based proteomics. psu.edufrontiersin.orgnih.govnih.govresearchgate.netmdpi.comresearchgate.netbiorxiv.orgub.edu MS-based approaches, particularly LC-MS/MS, are powerful tools for identifying specific succinated cysteine residues and quantifying the extent of succination. psu.edufrontiersin.orgnih.govresearchgate.netbiorxiv.org Targeted proteomic screens have identified numerous proteins that undergo succination in conditions of elevated this compound. psu.eduresearchgate.netresearchgate.net
Studies have shown that succination is not restricted to proteins within a specific cellular compartment or functional category. Succinated proteins have been identified in mitochondria, the cytoplasm, the nucleus, and even extracellularly. nih.govfrontiersin.orgresearchgate.netresearchgate.netmdpi.com The degree of succination can vary significantly among different tissues. frontiersin.org
Examples of identified succinated proteins include metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH), mitochondrial aconitase (ACO2), and components of the α-ketoglutarate dehydrogenase complex (KGDHC) like dihydrolipoyllysine-residue succinyltransferase (DLST). frontiersin.orgpsu.edunih.govnih.govresearchgate.netbiorxiv.org Other targets include proteins involved in redox signaling (e.g., KEAP1, PARK7/DJ-1), cytoskeletal proteins, ER chaperone proteins, and proteins involved in iron metabolism and Fe-S cluster biogenesis (e.g., ISCU, NFU1). frontiersin.orgpsu.edufrontiersin.orgresearchgate.netresearchgate.netbiorxiv.org
A proteomic screen on an FH-mutant tumor and derived cell lines identified 60 proteins with one or more succinated cysteine residues, with many targets involved in redox signaling. psu.edu
Here is a table summarizing some identified succinated proteins and their associated processes:
| Protein Name | Associated Process(es) | Reference(s) |
| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | frontiersin.orgpsu.edunih.govresearchgate.net |
| Mitochondrial aconitase (ACO2) | TCA cycle | psu.eduresearchgate.net |
| Dihydrolipoyllysine-residue succinyltransferase (DLST) (part of KGDHC) | TCA cycle, α-ketoglutarate metabolism | biorxiv.org |
| Kelch-like ECH-associated protein 1 (KEAP1) | NRF2 pathway regulation, antioxidant response | frontiersin.orgfrontiersin.orgpsu.eduresearchgate.net |
| PARK7/DJ-1 | Redox sensing, Parkinson's disease | researchgate.net |
| ISCU (Fe-S cluster assembly enzyme) | Iron metabolism, Fe-S cluster biogenesis | researchgate.net |
| NFU1 (Fe-S Cluster Scaffold Nfu1) | Iron metabolism, Fe-S cluster biogenesis | researchgate.net |
| Adiponectin | Adipose tissue function, metabolism | frontiersin.orgnih.gov |
| Tubulin | Cytoskeleton | biorxiv.org |
| Mitochondrial voltage-dependent anion channels (VDAC) 1 and 2 | Mitochondrial outer membrane, metabolite transport | biorxiv.org |
| SMARCC1 (part of SWI-SNF complex) | Chromatin remodeling, tumor suppression | researchgate.net |
| Glutathione (B108866) (GSH) | Antioxidant defense | mdpi.comresearchgate.net |
| DNA Polymerase gamma (POLG) | Mitochondrial DNA replication and maintenance | researchgate.net |
| Mitochondrial Transcription Factor A (TFAM) | Mitochondrial DNA transcription and maintenance, nucleoid | researchgate.net |
Functional Consequences of Protein Succination
Protein succination can lead to significant functional consequences, often resulting in the disruption or loss of function of the modified protein. frontiersin.orgpsu.edufrontiersin.orgnih.govnih.govresearchgate.netbiorxiv.orgnih.govub.edu This irreversible modification can alter protein structure, catalytic activity, protein-protein interactions, and localization. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgnih.gov
Succination of metabolic enzymes can directly impair key pathways. For instance, succination of GAPDH leads to its inactivation, potentially linking glucotoxicity and the pathogenesis of diabetic complications. nih.govnih.gov Succination of DLST, a component of KGDHC, reduces KGDHC activity, exacerbating defective mitochondrial ATP production. biorxiv.org Succination of ACO2 also impairs its activity. psu.eduresearchgate.net
A notable consequence of succination is the activation of the NRF2 antioxidant pathway. Succination of specific cysteine residues in KEAP1, a repressor of NRF2, disrupts its ability to bind NRF2, leading to NRF2 stabilization and the induction of antioxidant genes. frontiersin.orgfrontiersin.orgpsu.edufrontiersin.orgresearchgate.net While NRF2 activation can be cytoprotective, in the context of cancer, it can promote tumor growth and survival by enhancing tolerance to oxidative stress. frontiersin.orgfrontiersin.org
Succination of mitochondrial proteins involved in DNA maintenance, such as POLG and TFAM, can impair their function, leading to increased mitochondrial DNA mutation burden and copy number loss. researchgate.net Succination of proteins involved in iron metabolism and Fe-S cluster biogenesis can also affect their enzymatic activity. researchgate.net
The functional impact of succination extends to diverse cellular processes, contributing to the complex phenotype associated with elevated this compound levels in various diseases, including cancer, diabetes, and mitochondrial disorders. psu.edunih.govnih.govresearchgate.netnih.gov Succination has also been observed in the aging brain and is proposed as a biomarker of mitochondrial stress in this context. frontiersin.orgresearchgate.netub.edu
The analysis of the succinated proteome suggests that protein modification by this compound is widespread and can impact a broad collection of protein targets beyond mitochondria. frontiersin.org The specific functional consequences depend on the identity of the succinated protein and the modified cysteine residue. psu.edufrontiersin.orgresearchgate.net
Impact on Enzyme Activity and Protein Function (e.g., KEAP1, LYN, GAPDH)
This compound can directly impact the activity and function of various proteins, often through covalent modification. One such modification is succination, a Michael addition reaction where this compound adds to thiol groups of cysteine residues in proteins, forming S-(2-succinyl)cysteine (2SC). nih.govfrontiersin.org This modification can lead to alterations in protein structure and function. frontiersin.org
KEAP1 (Kelch-like ECH-associated protein 1): this compound is known to interact with KEAP1, a repressor protein that keeps the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) sequestered in the cytoplasm under basal conditions. patsnap.complos.org By modifying specific cysteine residues on KEAP1, this compound disrupts the KEAP1-NRF2 interaction. patsnap.complos.org This disruption prevents the ubiquitination and subsequent proteasomal degradation of NRF2, allowing NRF2 to translocate to the nucleus and activate the transcription of genes involved in the antioxidant response. patsnap.complos.orgfrontiersin.org Elevated levels of this compound, particularly those resulting from this compound hydratase (FH) deficiency, have been shown to lead to the succination of KEAP1 cysteine residues, contributing to NRF2 pathway activation. frontiersin.org
LYN (Tyrosine Kinase LYN): Research indicates that this compound can act as a covalent inhibitor of the tyrosine kinase LYN, a crucial component of the B-cell receptor (BCR) signaling pathway. researchgate.netnih.gov this compound can directly succinate (B1194679) LYN at cysteine 381 (C381), which abrogates LYN activity and consequently suppresses B-cell activation and function. researchgate.netnih.gov This suggests that LYN is a natural sensor of this compound levels, linking cellular metabolism to BCR signaling. researchgate.netnih.gov
GAPDH (Glyceraldehyde-3-phosphate Dehydrogenase): this compound can also inactivate the glycolytic enzyme GAPDH through succination of its catalytic cysteine residue. nih.govnih.gov This irreversible modification, forming 2SC, leads to a loss of GAPDH enzymatic activity. nih.govdiabetesjournals.org Studies have shown a concentration-dependent increase in 2SC formation on GAPDH with increasing this compound concentrations in vitro, correlating inversely with enzyme activity. diabetesjournals.org Increased this compound concentration and GAPDH succination have been observed in conditions like diabetes, suggesting a potential link between this compound-mediated GAPDH inactivation and metabolic changes associated with such conditions. nih.govdiabetesjournals.orgaffbiotech.com
These examples highlight how this compound, through covalent modification, can directly influence the function of key enzymes and proteins, thereby regulating critical cellular processes like antioxidant defense, immune cell activation, and glycolysis.
Role in Signaling Pathway Perturbations
This compound's impact extends beyond direct enzyme modification to influencing various signaling pathways. Its ability to modulate protein function, particularly through succination and the inhibition of α-ketoglutarate-dependent dioxygenases, leads to downstream effects on complex cellular signaling cascades.
Accumulation of this compound, often due to mutations in the FH gene, has been linked to the perturbation of signaling pathways, including those related to the hypoxia-inducible factor (HIF) pathway and potentially others involved in inflammation and cell survival. clinisciences.comcam.ac.ukmdpi.com For instance, elevated this compound levels can stabilize HIF-1α by inhibiting HIF prolyl hydroxylases (PHDs), leading to the activation of hypoxia-responsive genes even under normal oxygen conditions, a phenomenon known as pseudohypoxia. clinisciences.comcam.ac.ukmdpi.comnih.gov This has significant implications for various cellular processes and disease pathogenesis. clinisciences.comcam.ac.uk
Furthermore, this compound's influence on the KEAP1-NRF2 pathway directly impacts the cellular response to oxidative stress, a key signaling cascade for cell defense. patsnap.complos.org The disruption of KEAP1-NRF2 interaction by this compound leads to sustained NRF2 activation and the upregulation of antioxidant and detoxifying enzymes. patsnap.complos.org
While the direct impact of this compound on a wide array of signaling pathways is an active area of research, its established roles in modulating KEAP1-NRF2 and HIF pathways underscore its capacity to significantly perturb cellular signaling networks. patsnap.complos.orgclinisciences.comcam.ac.ukmdpi.comnih.gov
Epigenetic Regulation by this compound
This compound plays a significant role in epigenetic regulation, primarily through its inhibitory effects on a class of enzymes known as α-ketoglutarate-dependent dioxygenases. nih.govnih.govfrontiersin.orgashpublications.orgcapes.gov.brresearchgate.netnih.gov
Inhibition of α-Ketoglutarate-Dependent Dioxygenases
α-Ketoglutarate (α-KG)-dependent dioxygenases are a large family of enzymes that require α-KG as a co-substrate for their catalytic activity. nih.govcore.ac.uk These enzymes are involved in a wide range of biological processes, including collagen synthesis, fatty acid metabolism, and importantly, epigenetic modifications. nih.govnih.gov this compound, due to its structural similarity to α-KG, can act as a competitive inhibitor of these enzymes. nih.govnih.govashpublications.orgcore.ac.ukbiorxiv.org Elevated intracellular concentrations of this compound, often resulting from metabolic dysregulation or mutations in the FH gene, can effectively outcompete α-KG for binding to the enzyme's active site, thereby inhibiting their activity. nih.govnih.govashpublications.org
This inhibition of α-KG-dependent dioxygenases by this compound has profound consequences for epigenetic landscapes, affecting both DNA and histone modifications. nih.govnih.govfrontiersin.orgashpublications.orgcapes.gov.brresearchgate.netnih.gov
Ten-Eleven Translocation (TET) Methylcytosine Dioxygenases
TET enzymes (TET1, TET2, and TET3) are a subfamily of α-KG-dependent dioxygenases that catalyze the iterative oxidation of 5-methylcytosine (B146107) (5mC) in DNA, leading to the formation of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). ashpublications.orgnih.govcuni.cz These modifications are crucial steps in DNA demethylation and play vital roles in regulating gene expression. ashpublications.orgnih.govcuni.cz
This compound has been identified as a potent inhibitor of TET enzymes. researchgate.netnih.govresearchgate.net Studies have shown that this compound can competitively inhibit TET activity in vitro, with reported IC50 values in the range of 400-500 µM. nih.gov In cellular contexts, the accumulation of this compound leads to decreased global levels of 5hmC. researchgate.netnih.gov This inhibition of TET activity by this compound can result in DNA hypermethylation, particularly in CpG islands, affecting the expression of numerous genes. nih.govfrontiersin.orgcapes.gov.brnih.govnih.gov For example, this compound-mediated inhibition of TET enzymes has been shown to lead to the hypermethylation and subsequent silencing of the miR-200ba429 miRNA cluster, which is known to suppress epithelial-to-mesenchymal transition (EMT). capes.gov.brnih.govaacrjournals.org This epigenetic modification by this compound can contribute to increased migratory properties and has been implicated in the aggressive phenotype of certain cancers. capes.gov.brnih.govaacrjournals.org
Data on the inhibitory effect of this compound on TET enzymes:
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| TET1 | This compound | ~400-500 | nih.gov |
| TET2 | This compound | ~400-500 | nih.gov |
Note: IC50 values can vary depending on experimental conditions.
Jumonji C (JmjC) Domain-Containing Histone Demethylases (HDMs/KDMs)
JmjC domain-containing proteins constitute a large family of α-KG-dependent dioxygenases that catalyze the demethylation of lysine (B10760008) residues on histone proteins. nih.govnih.govacs.orgresearchgate.net These enzymes, also known as lysine demethylases (KDMs), play a critical role in regulating chromatin structure and gene transcription by removing methyl marks from specific histone lysine residues, such as H3K4, H3K9, and H3K27. nih.govwindows.net
Similar to TET enzymes, JmjC domain-containing histone demethylases are inhibited by this compound. nih.govnih.govfrontiersin.orgashpublications.orgresearchgate.netbiorxiv.orgnih.gov this compound acts as a competitive inhibitor of these enzymes by competing with α-KG for binding at the active site. nih.govnih.govbiorxiv.org Accumulation of this compound leads to a decrease in histone demethylation activity, resulting in increased levels of histone methylation marks. nih.govfrontiersin.org This alteration in histone methylation patterns can significantly impact gene expression, influencing various cellular processes, including differentiation and immune responses. clinisciences.comnih.govfrontiersin.org For instance, this compound accumulation has been shown to induce epigenetic reprogramming through the inhibition of histone demethylases like KDM5, contributing to the promotion of trained immunity in immune cells. clinisciences.com
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)
HIF prolyl hydroxylases (PHDs) are another family of α-KG-dependent dioxygenases that are central to the cellular response to hypoxia. nih.govdovepress.comnih.gov Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, marking it for ubiquitination and proteasomal degradation. dovepress.comnih.gov This process prevents HIF-α from accumulating and activating the transcription of hypoxia-responsive genes. dovepress.comnih.gov
This compound is a known inhibitor of PHDs. cam.ac.ukmdpi.comnih.govnih.govnih.govashpublications.orgbiorxiv.orgdovepress.comdovepress.com It competitively inhibits PHD activity by competing with α-KG for binding. nih.govnih.govnih.govashpublications.orgbiorxiv.orgdovepress.comdovepress.com Elevated levels of this compound, as seen in FH-deficient cells, lead to the inhibition of PHDs, preventing the hydroxylation of HIF-α. cam.ac.ukmdpi.comnih.gov This stabilization and accumulation of HIF-α results in the activation of HIF target genes, even in the presence of sufficient oxygen, a state termed pseudohypoxia. clinisciences.comcam.ac.ukmdpi.comnih.gov This pseudohypoxic state driven by this compound-mediated PHD inhibition plays a significant role in the pathogenesis of certain diseases, particularly in the context of FH-deficient tumors. clinisciences.comcam.ac.ukmdpi.comnih.gov this compound has been reported to have a relatively high affinity for PHDs, with PHD2 being particularly susceptible to competitive inhibition. mdpi.com
Data on the inhibitory effect of this compound on HIF Prolyl Hydroxylases:
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| PHD1 | This compound | >1000 | mdpi.com |
| PHD2 | This compound | ~100-200 | mdpi.com |
| PHD3 | This compound | >1000 | mdpi.com |
Note: IC50 values can vary depending on experimental conditions.
The inhibition of these key α-KG-dependent dioxygenases by this compound underscores its critical role as an epigenetic modifier and a regulator of cellular responses to metabolic alterations.
Consequences for DNA Methylation Patterns
This compound accumulation can lead to alterations in DNA methylation patterns, primarily resulting in global DNA hypermethylation. mdpi.comnih.gov This occurs because this compound acts as a competitive inhibitor of α-ketoglutarate (α-KG)-dependent dioxygenases, including the ten-eleven translocation (TET) family of 5-methylcytosine hydroxylases. mdpi.comresearchgate.netimrpress.com TET enzymes are crucial for DNA demethylation, and their inhibition by elevated this compound levels disrupts this process, leading to an increase in DNA methylation. mdpi.comimrpress.com Aberrant DNA methylation patterns, particularly hypermethylation, have been linked to altered gene expression and have been implicated in various pathological conditions, including cancer. mdpi.comnih.gov Studies have shown that high levels of this compound can induce DNA hypermethylation, which may contribute to the oncogenesis observed in cells exposed to elevated concentrations of this metabolite. nih.gov
Modulation of Histone Methylation and Chromatin Architecture
This compound also plays a role in modulating histone methylation and influencing chromatin architecture. Similar to its effect on DNA methylation, this compound inhibits α-KG-dependent histone demethylases, such as lysine demethylase (KDM) enzymes. mdpi.comresearchgate.netresearchgate.net This inhibition leads to increased levels of histone methylation. mdpi.comresearchgate.net For instance, this compound can inhibit KDM2A and KDM2B, affecting methylation marks like H3K36me2. mdpi.comresearchgate.net
Research indicates that local generation of this compound at DNA double-strand break (DSB) sites can inhibit KDM2B histone demethylase activity, leading to enhanced dimethylation of histone H3 Lys 36 (H3K36me2). researchgate.netnih.govaacrjournals.org This increase in H3K36me2 facilitates the accumulation of the Ku70-containing DNA-PK complex at DSB regions, promoting non-homologous end-joining (NHEJ) DNA repair and enhancing cell survival. researchgate.netnih.govaacrjournals.org This highlights a feedback mechanism where chromatin-associated fumarase and locally generated this compound regulate histone methylation to influence DNA repair. researchgate.netnih.gov
Accumulation of this compound has been shown to increase genome-wide histone methylations. researchgate.net This alteration in histone methylation, along with changes in DNA methylation, can collectively impact chromatin structure and accessibility, thereby affecting various DNA-templated processes. diffundit.comdu.edu
This compound's Influence on Gene Expression Programs
This compound's ability to alter DNA and histone methylation patterns directly influences gene expression programs. By inhibiting demethylases, this compound can lead to the hypermethylation of gene promoters, potentially causing gene silencing. imrpress.comresearcher.life Conversely, changes in histone methylation can affect chromatin structure, making genes more or less accessible to transcription machinery. diffundit.comdu.edu
Beyond epigenetic effects, this compound can also influence gene expression through other mechanisms. In Escherichia coli, this compound regulates the transcription of genes encoding the anaerobic this compound respiratory system via a two-component regulatory system called DcuSR. nih.govasm.orgnih.govresearchgate.net This system responds to the presence of C4-dicarboxylates, including this compound, to control the expression of genes like this compound reductase (frdABCD) and the this compound-succinate antiporter (dcuB). nih.govasm.orgnih.govresearchgate.net
In mammalian cells, while the mechanisms are more complex, the altered epigenetic landscape induced by this compound accumulation can lead to significant changes in cellular transcriptome modeling. mdpi.com This can contribute to altered cellular behavior and has been observed in contexts like cancer progression. mdpi.com Studies using this compound compounds like dimethyl this compound (DMF) and its derivatives have shown modulation of various gene pathways, including those related to oxidative stress, inflammation, and immune responses. frontiersin.orgmdpi.com
This compound in Cellular Stress Response and Redox Homeostasis
Interplay with Oxidative Stress Pathways
This compound is involved in complex interplay with oxidative stress pathways. While this compound is a product of the TCA cycle, dysregulation of this compound metabolism, particularly through the loss of this compound hydratase (FH) activity, can lead to this compound accumulation. aai.orgnih.gov This accumulation has been associated with increased production of reactive oxygen species (ROS) and the induction of oxidative stress. aai.orgnih.gov
This compound can directly interact with the antioxidant glutathione (GSH) through a Michael addition reaction, forming succinated GSH (GSF). aai.orgnih.gov This process can deplete intracellular NADPH and enhance oxidative stress. nih.gov The accumulation of this compound in FH-deficient cells is linked to chronic oxidative stress, although these cells may also upregulate compensatory mechanisms like cystine uptake and GSH biosynthesis to maintain redox balance. nih.gov
Modulation of Antioxidant Responses (e.g., NRF2 pathway activation)
This compound, particularly in the form of its ester derivative dimethyl this compound (DMF), is a known modulator of antioxidant responses, notably through the activation of the NRF2 pathway. frontiersin.orgmdpi.comfrontiersin.orgnih.gov The NRF2-Keap1-ARE pathway is a crucial defense system against oxidative stress. mdpi.comnih.gov Under normal conditions, NRF2 is sequestered and targeted for degradation by Keap1. mdpi.comnih.gov this compound and its derivatives can modify cysteine residues on Keap1, leading to the dissociation of NRF2. mdpi.comfrontiersin.orgnih.gov Free NRF2 then translocates to the nucleus and binds to antioxidant response elements (AREs) in the DNA, promoting the transcription of a wide array of antioxidant and detoxifying genes, such as Heme Oxygenase-1 (HO-1). mdpi.comnih.gov
Activation of the NRF2 pathway by this compound compounds contributes to cytoprotective effects against oxidative damage and inflammation. frontiersin.orgmdpi.comnih.govbegellhouse.com This mechanism is considered significant in the therapeutic effects of DMF in diseases like multiple sclerosis and psoriasis. frontiersin.orgmdpi.comfrontiersin.orgpnas.org
This compound's Role in DNA Damage Response and Repair Mechanisms
This compound has an emerging role in the DNA damage response (DDR) and repair mechanisms. Studies have shown that fumarase (FH), the enzyme that converts this compound to malate (B86768), is involved in the response to DNA double-strand breaks (DSBs). frontiersin.orgresearchgate.netplos.org Cytosolic fumarase can be recruited to the nucleus upon DNA damage, and its enzymatic activity, leading to local this compound generation, is required for proper DDR function. frontiersin.orgplos.org
This compound's influence on DNA repair is partly mediated by its effect on histone methylation, as discussed earlier. researchgate.netnih.govaacrjournals.org By inhibiting KDM2B and increasing H3K36me2 at DSB sites, this compound promotes the recruitment of DNA repair machinery components like Ku70, thereby facilitating NHEJ. researchgate.netnih.govaacrjournals.org
Furthermore, research suggests that this compound may directly influence the choice between different DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.comfrontiersin.org While FH activity is required for the transcription of certain DDR pathways, the accumulation of this compound at damaged sites might influence which repair pathway is utilized. mdpi.com Studies in yeast and human cells have indicated roles for fumarase and this compound in both HR and NHEJ pathways. frontiersin.orgpurdue.edu High cellular levels of this compound have also been shown to confer resistance to DNA replication stress. purdue.edu Investigations using techniques like the comet assay have revealed that this compound can influence the response of cells to DNA damage and, at certain concentrations, may even exert a protective effect against further DNA damage. du.eduduurjportal.com
This compound in Mitochondrial Physiology and Dynamics
Mitochondria are central to cellular energy production and metabolism, and their function is intricately linked to the levels of TCA cycle intermediates like this compound. Alterations in this compound metabolism can profoundly affect mitochondrial physiology and dynamics.
Impact on Mitochondrial Respiration and ATP Production
In the canonical mitochondrial TCA cycle, this compound is hydrated to malate, which is then oxidized, contributing to the generation of reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation (OXPHOS) and ATP production wikipedia.org. However, the accumulation of this compound, particularly in the context of FH deficiency, can disrupt normal mitochondrial respiration. FH-deficient cells exhibit decreased respiration and dysfunction in respiratory chain complexes, specifically complex I and II nih.gov. This dysfunction in complex II is attributed to product inhibition caused by the high levels of this compound nih.gov. Despite a truncated TCA cycle, a small but persistent level of mitochondrial respiration coupled to ATP production from glutamine-derived α-ketoglutarate to this compound can still occur in FH-null cells nih.gov.
Studies have shown that this compound can enhance mitochondrial respiration in certain cell types. For instance, overnight pre-treatment of human monocytes with this compound significantly increased mitochondrial ATP production rates and decreased glycolytic ATP production rates, suggesting an increased capacity to utilize mitochondrial respiration for energy production mdpi.com.
However, dysregulation in this compound metabolism generally leads to impaired mitochondrial function numberanalytics.com. This can contribute to various disease pathologies, including neurodegenerative disorders and metabolic syndromes numberanalytics.com.
This compound-Mediated Mitochondrial Damage and Dysfunction
This compound accumulation is linked to mitochondrial damage and dysfunction. Loss of FH can lead to early alterations in mitochondrial morphology, characterized by swollen and swollen-elongated mitochondria nih.govuni-koeln.de. This morphological remodeling is associated with the release of mitochondrial components nih.govresearchgate.netcam.ac.uk.
Excessive reactive oxygen species (ROS) production, which can be exacerbated by cellular calcium overload, can lead to oxidative stress and subsequent mitochondrial damage, including abnormal fusion and fission mdpi.com. While not solely driven by this compound, mitochondrial dysfunction caused by mtDNA damage can contribute to metabolic shifts observed in some cancers frontiersin.org.
Mitochondrial Metabolite Efflux and Inter-organelle Communication (e.g., mtDNA/mtRNA release)
Accumulation of intracellular this compound can induce a remodeling of the mitochondrial network and the generation of mitochondria-derived vesicles (MDVs) nih.govcam.ac.uk. These MDVs can encapsulate and transport damaged mitochondrial proteins and, importantly, facilitate the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA) into the cytosol nih.govuni-koeln.deresearchgate.netcam.ac.ukdovepress.com.
The release of mtDNA into the cytosol is a significant event that can trigger innate immune responses. Cytosolic mtDNA activates the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, leading to the upregulation of interferon-stimulated genes and stimulating an inflammatory response nih.govuni-koeln.deresearchgate.netdovepress.com. This pathway involves the phosphorylation of TBK1 and IRF3, key components of the type I interferon signaling cascade nih.gov. Mitochondrial RNA can also act as a potent activator of nucleic-acid-sensing pathways, leading to the activation of different inflammatory pathways, potentially via TLR7, RIG-I, and MDA5 nih.govresearchgate.netoup.com.
This this compound-induced vesicular release of mtDNA to drive innate immunity highlights a mechanism of inter-organelle communication where mitochondrial stress signals to the cytosol, impacting cellular and systemic inflammation nih.govuni-koeln.decam.ac.uk.
Table 1: this compound's Impact on Mitochondrial Processes
| Mitochondrial Process | Impact of this compound Accumulation/FH Loss | Key Findings |
| Mitochondrial Respiration & ATP Production | Decreased respiration, dysfunction of complex I and II. nih.gov Persistent but altered ATP production. nih.gov | FH-deficient cells show impaired respiration. nih.gov this compound can inhibit complex II. nih.gov Glutamine can fuel ATP production in FH-null cells. nih.gov this compound can enhance ATP production in monocytes. mdpi.com |
| Mitochondrial Damage & Dysfunction | Altered morphology (swollen/elongated). nih.govuni-koeln.de Linked to oxidative stress and abnormal fission/fusion. mdpi.com | Loss of FH leads to morphological changes. nih.govuni-koeln.de ROS and calcium overload contribute to damage. mdpi.com |
| Metabolite Efflux & Inter-organelle Comm. | Induction of MDVs and release of mtDNA/mtRNA into cytosol. nih.govuni-koeln.decam.ac.ukdovepress.com Activation of cGAS-STING pathway. nih.govuni-koeln.dedovepress.com | This compound accumulation triggers MDV formation and release of nucleic acids. nih.govuni-koeln.decam.ac.uk Cytosolic mtDNA/RNA activates innate immunity. nih.govuni-koeln.dedovepress.com |
This compound's Influence on Cell Fate and Behavior
Beyond its role in mitochondrial function, this compound also significantly influences cell fate and behavior, including proliferation, cell cycle progression, and differentiation.
Regulation of Cell Proliferation and Cell Cycle Progression
This compound accumulation has been shown to confer a chronic proliferative signal, particularly in cancer cells with FH inactivation nih.govnih.gov. This is mediated through the disruption of cellular iron signaling. This compound can covalently modify cysteine residues on iron regulatory protein 2 (IRP2), impairing its ability to repress ferritin mRNA translation nih.govnih.gov. Simultaneously, this compound activates the NRF2 transcription factor, increasing ferritin gene transcription nih.govnih.gov. Elevated ferritin levels, in turn, promote the expression of the promitotic transcription factor FOXM1, contributing to a growth advantage nih.govnih.gov.
While this compound accumulation can promote proliferation in certain contexts, studies on the direct effect of this compound on cell cycle progression have yielded varied results. Some research indicates that this compound, at tested concentrations, did not significantly modify cell cycle progression in ovarian carcinoma cells diffundit.comdu.eduduurjportal.com. However, dimethyl this compound (DMF), a fumaric acid ester, has been shown to inhibit the proliferation of colorectal carcinoma cells by inducing G0/G1 cell cycle arrest mdpi.com. DMF can also induce G0/G1 arrest in T-cells, a response linked to oxidative stress and reversible by antioxidants researchgate.net. The effects on cell cycle progression appear to be cell type and context-dependent.
Modulation of Cellular Differentiation Processes (e.g., Hematopoietic Stem Cells, B-cells, T-cells)
This compound metabolism plays a critical role in regulating the differentiation of various cell types, including hematopoietic stem cells (HSCs), B-cells, and T-cells.
Efficient this compound metabolism is essential for HSC maintenance and multilineage hematopoiesis nih.govrupress.org. Hematopoiesis-specific deletion of Fh1, leading to this compound accumulation and decreased maximal mitochondrial respiration, caused lethal fetal liver hematopoietic defects and HSC failure nih.govresearchgate.netrupress.org. Re-expression of extramitochondrial FH, which normalized this compound levels but not maximal mitochondrial respiration, rescued these phenotypes, indicating the causal role of this compound accumulation nih.govnih.gov. HSCs lacking mitochondrial FH, with normal this compound levels but defective maximal mitochondrial respiration, failed to self-renew and displayed lymphoid differentiation defects nih.govnih.gov. This highlights a differential requirement for mitochondrial FH in normal hematopoiesis and leukemia propagation nih.govrupress.org.
This compound also influences B-cell differentiation and function. This compound accumulation, either through FH inhibition or treatment with dimethyl this compound (DMF), can suppress B-cell activation, proliferation, and antibody production researchgate.netresearchgate.net. Mechanistically, this compound can covalently inhibit the tyrosine kinase LYN, a key component of the B-cell receptor (BCR) signaling pathway researchgate.netresearchgate.net. DMF has been shown to reduce the frequency of antigen-experienced and memory B cells and make remaining B cells less prone to activation and production of pro-inflammatory cytokines nih.gov. DMF treatment in multiple sclerosis patients has been associated with an increase in transitional B cells while reducing memory and antigen-activated B cells and plasmablasts researchgate.netmdpi.commdpi.com.
In T-cells, DMF modulates differentiation, particularly the balance between regulatory T (Treg) cells and T helper 17 (Th17) cells researchgate.net. DMF can enhance the activation of Treg cells and inhibit Th17 cells researchgate.net. It has also been shown to suppress follicular helper T (Tfh) cell differentiation researchgate.net. These effects on T-cell differentiation contribute to the immunomodulatory properties of fumaric acid esters patsnap.comnih.gov.
Table 2: this compound's Influence on Cell Fate and Behavior
| Cellular Process | Impact of this compound Accumulation/Modulation | Key Findings |
| Cell Proliferation | Can confer a chronic proliferative signal in FH-inactivated cells via iron signaling disruption and FOXM1 promotion. nih.govnih.gov Inhibition by DMF in some cancer cells. mdpi.com | This compound accumulation promotes proliferation in FH-deficient cells. nih.govnih.gov DMF induces cell cycle arrest in colorectal carcinoma cells. mdpi.com |
| Cell Cycle Progression | Varied effects; no significant change in some cancer cells diffundit.comdu.eduduurjportal.com, G0/G1 arrest induced by DMF in others mdpi.comresearchgate.net. | Direct this compound effect on cell cycle can be minimal. diffundit.comdu.eduduurjportal.com DMF induces G0/G1 arrest in colorectal carcinoma and T-cells. mdpi.comresearchgate.net |
| HSC Differentiation | Essential for maintenance and multilineage hematopoiesis. nih.govrupress.org Accumulation leads to differentiation defects. nih.govnih.gov | Efficient this compound metabolism is crucial for HSC function. nih.govrupress.org FH deficiency impairs HSC differentiation. nih.govnih.gov |
| B-cell Differentiation | Suppresses activation, proliferation, and antibody production. researchgate.netresearchgate.net Alters B cell subsets (e.g., reduces memory B cells). researchgate.netnih.govmdpi.commdpi.com | This compound inhibits B-cell function via LYN inhibition. researchgate.netresearchgate.net DMF affects B cell populations and cytokine production. researchgate.netnih.govmdpi.commdpi.com |
| T-cell Differentiation | Modulates Treg/Th17 balance and suppresses Tfh differentiation. researchgate.net | DMF enhances Treg and inhibits Th17 and Tfh differentiation. researchgate.net These effects contribute to immunomodulation. patsnap.comnih.gov |
Effects on Cell Migration and Invasion
This compound and the activity of this compound hydratase (FH) have been shown to influence cell migration and invasion, processes critical for development, wound healing, and disease states like cancer metastasis. Reduced expression or loss of function of FH is frequently observed in various cancers and is associated with increased cell motility and invasiveness plos.orgkmu.edu.twnih.gove-century.us.
Studies have demonstrated that the accumulation of this compound, resulting from FH deficiency, can promote cell migration and invasion. This effect has been observed in several cancer types, including clear cell renal cancer, lung cancer, and endometrial cancer plos.orgkmu.edu.twnih.gove-century.us. The proposed mechanisms involve the inhibition of α-ketoglutarate-dependent dioxygenases by elevated this compound levels, leading to the stabilization of hypoxia-inducible factors (HIFs), such as HIF-1α and HIF-2α nih.govplos.org. HIFs are known to regulate genes involved in various processes, including cell migration and invasion nih.govplos.org. For instance, in clear cell renal carcinoma, reduced FH expression leads to HIF-2α accumulation, promoting migration and invasion plos.org. Overexpression of FH in renal cancer cells has been shown to inhibit their migratory and invasive abilities plos.org.
In lung cancer, low FH expression is associated with increased migration, and overexpression of FH reduces the migration ability of lung cancer cells nih.govresearchgate.net. This effect may be mediated, in part, through the inactivation of AMPK signaling nih.govresearchgate.net. Similarly, in endometrial cancer, knockdown of FH increases cell migration and invasion, while overexpression decreases these abilities kmu.edu.tw. This compound accumulation, potentially due to FH inactivation, may promote epithelial-to-mesenchymal transition (EMT), a process linked to increased cell motility and invasiveness, by activating transcription factors like Snail1 and Zeb1/2 kmu.edu.tw.
Conversely, some studies suggest a more complex role for FH in migration and invasion depending on the cancer type. For example, in breast cancer, FH mRNA and protein levels have been reported to be upregulated and correlate with poor prognosis and aggressive tumor characteristics researchgate.net. Overexpression of FH in breast cancer cells enhanced migration and invasion in in vitro and in vivo models researchgate.net. This highlights the context-dependent nature of this compound's effects on cell migration and invasion.
Data from research findings illustrate the impact of FH expression on cell migration and invasion:
| Cell Line (Cancer Type) | FH Expression Level | Effect on Migration and Invasion | Reference |
| CL1-0, H441 (Lung Cancer) | Knockdown | Increased migration | nih.govresearchgate.net |
| H1299 (Lung Cancer) | Overexpression | Reduced migration | nih.govresearchgate.net |
| 786-O (Clear Cell Renal Cancer) | Overexpression | Inhibited migration and invasion | plos.org |
| Endometrial Cancer Cells | Knockdown | Increased migration and invasion | kmu.edu.tw |
| Endometrial Cancer Cells | Overexpression | Decreased migration and invasion | kmu.edu.tw |
| Breast Cancer Cells | Overexpression | Enhanced migration and invasion | researchgate.net |
Dimethyl this compound (DMF), a fumaric acid ester, has also been shown to affect cell migration and invasion in certain cancer types, such as melanoma and oral squamous cell carcinoma, by mechanisms that may involve inhibiting NF-κB signaling and modulating EMT markers mdpi.commdpi.com.
Induction of Apoptosis and Autophagy Mechanisms
This compound and its derivatives have been implicated in the induction of apoptosis (programmed cell death) and the modulation of autophagy, a cellular process involving the degradation and recycling of cellular components. These processes are crucial for maintaining cellular homeostasis and are often dysregulated in diseases like cancer and neurodegenerative disorders.
Dimethyl this compound (DMF) has been shown to induce apoptosis in various cell types, including cancer cells and hepatic stellate cells nih.govplos.orgmdpi.comiiarjournals.org. In colorectal carcinoma cells, DMF induces apoptosis, evidenced by the activation of apoptotic markers such as caspase-8 and the upregulation of proteins like p21 nih.govmdpi.com. DMF-induced apoptosis in adult T-cell leukemia cells involves the activation of poly ADP-ribose polymerase (PARP) and the inhibition of NF-κB and STAT3 signaling pathways iiarjournals.org. In hepatic stellate cells, tenofovir (B777) disoproxil this compound (TDF) induces apoptosis, characterized by the cleavage of PARP and Caspase-3 and the inhibition of the anti-apoptotic gene Bcl-xl plos.org. This effect appears to be mediated, in part, by the inactivation of the PI3K/Akt/mTOR signaling pathway plos.org.
This compound and its derivatives also influence autophagy. DMF has been shown to increase autophagic activity in colorectal carcinoma cell lines, indicated by elevated protein levels of LC3 A/B and p62 nih.govmdpi.com. In hepatic stellate cells, TDF treatment simultaneously increases autophagy, which can regulate apoptosis through crosstalk plos.org. The inactivation of the PI3K/Akt/mTOR pathway by TDF is associated with the activation of both apoptosis and autophagy plos.org.
The relationship between apoptosis and autophagy is complex, with significant crosstalk between the pathways nih.govaustinpublishinggroup.com. Autophagy can sometimes be cytoprotective, helping cells survive stress, but it can also contribute to cell death (autophagic cell death) nih.govnih.govaustinpublishinggroup.com. Pro-apoptotic signals can induce autophagy, and conversely, apoptosis can affect autophagy nih.govaustinpublishinggroup.com. For example, caspase-3 cleavage of BECN1, a protein involved in autophagy initiation, can decrease autophagy and increase apoptosis novusbio.com.
Accumulation of this compound, as seen in FH deficiency, may also have cytotoxic effects and influence cell viability, potentially through mechanisms involving DNA damage and altered DNA methylation, which could affect apoptotic pathways nih.gov. While FH loss can initially inhibit cell proliferation and DNA damage repair, cells may adapt over time, potentially through mutations in signaling pathways like JAK/STAT3 mdpi.com.
Research findings on the effects of this compound and its derivatives on apoptosis and autophagy:
| Compound/Condition | Cell Type | Effect on Apoptosis | Effect on Autophagy | Key Mechanisms Involved | Reference |
| Dimethyl this compound (DMF) | Colorectal Carcinoma Cells (HT-29, T84) | Induces apoptosis | Induces autophagy | Activation of caspase-8, upregulation of p21, LC3 A/B, p62 | nih.govmdpi.com |
| Dimethyl this compound (DMF) | Adult T-cell Leukemia Cells (MT-1, MT-2) | Induces apoptosis | Not specified | Activation of PARP, inhibition of NF-κB and STAT3 signaling | iiarjournals.org |
| Tenofovir Disoproxil this compound (TDF) | Hepatic Stellate Cells (LX2, HSC-T6) | Induces apoptosis | Increases autophagy | Cleavage of PARP and Caspase-3, inhibition of Bcl-xl, inactivation of PI3K/Akt/mTOR pathway | plos.org |
| FH Deficiency | Renal Cancer Cells | Protects from apoptosis | Activates AMPK | This compound accumulation activates AMPK | spandidos-publications.com |
The interplay between this compound, FH activity, apoptosis, and autophagy is complex and context-dependent, influencing cell fate decisions in various physiological and pathological settings.
This compound is a dicarboxylic acid that plays a central role in various biological processes, notably as a key intermediate in the tricarboxylic acid (TCA) cycle fiveable.me. Beyond its function in energy metabolism, this compound is increasingly recognized for its involvement in microbial metabolism, biotechnology applications for chemical production, and even bacterial motility and signaling inrs.cafrontiersin.org.
Fumarate in Diverse Biological Contexts: Mechanistic Insights
Fumarate in Microbial Metabolism and Biotechnology Microorganisms are significant producers of this compound, which is a valuable platform chemical with applications in various industries, including food, pharmaceuticals, and chemicalsinrs.caresearchgate.net. The production of this compound through microbial fermentation offers a sustainable alternative to traditional petrochemical synthesisinrs.caplos.org.
This compound in Fungal Metabolism
This compound is a significant metabolite in fungal systems, participating in both the canonical TCA cycle and alternative pathways. In many fungi, particularly filamentous species belonging to the Rhizopus genus (e.g., Rhizopus arrhizus, Rhizopus oryzae, Rhizopus delemar), fumaric acid is produced in large quantities through fermentation wikipedia.orgfishersci.ptdsmz.defishersci.fiwikipedia.orgfishersci.dk. This overproduction is often linked to a reductive TCA cycle operating in the cytosol, which requires CO2 fixation wikipedia.orgdsmz.dewikipedia.org. While the oxidative TCA cycle, located in mitochondria, can theoretically yield 1 mole of fumaric acid per mole of glucose consumed, the reductive carboxylation pathway in the cytosol allows for a theoretical yield of up to 2 moles of fumaric acid per mole of glucose wikipedia.orgdsmz.de. However, achieving the full theoretical yield via the reductive pathway alone is limited by the ATP consumption associated with CO2 fixation, necessitating the concurrent activity of the oxidative TCA cycle for energy balance wikipedia.orgwikipedia.org.
Studies on Rhizopus species have demonstrated the potential for high fumaric acid titers and yields under optimized fermentation conditions, often involving glucose as a carbon source and low nitrogen concentrations dsmz.defishersci.dk. The control of fungal morphology, such as the formation of pellets, is crucial for efficient industrial-scale production fishersci.dk.
In the yeast Saccharomyces cerevisiae, this compound metabolism involves this compound reductase isoenzymes (FRDS1 and FRDS2) that catalyze the irreversible reduction of this compound to succinate (B1194679) wikipedia.org. These enzymes are soluble proteins and are essential for anaerobic growth in S. cerevisiae wikipedia.org. While their specific metabolic roles are still being elucidated, disruption of the genes encoding these enzymes (FRDS and OSM1) leads to an inability to grow under anaerobic conditions wikipedia.org. Fumarase, the enzyme that reversibly converts this compound to malate (B86768), also exists in cytosolic and mitochondrial forms in yeast fishersci.ca. This compound transport into S. cerevisiae cells appears to occur primarily via passive diffusion of the undissociated form nih.gov.
Research findings on fumaric acid production in Rhizopus species highlight the efficiency of fungal fermentation for this compound.
| Fungal Species | Carbon Source | Neutralizing Agent | Fumaric Acid Titer (g/L) | Fumaric Acid Yield (g/g glucose) | Volumetric Productivity (g/L/h) |
| Rhizopus arrhizus NRRL 1526 | Glucose | Limestone | - | 0.67 wikipedia.org | 0.60 wikipedia.org |
| Rhizopus arrhizus NRRL 1526 | Glucose | NaHCO3 | 103.2 wikipedia.org | 0.52 wikipedia.org | 0.31 wikipedia.org |
| Rhizopus arrhizus NRRL 1526 | Glucose | - | 195.4 (Fed-batch) wikipedia.org | 0.54 wikipedia.org | 0.54 wikipedia.org |
| Rhizopus oryzae | Glucose | Limestone | - | 0.824 fishersci.dk | 1.20 fishersci.dk |
| Rhizopus oryzae | Glucose | NaHCO3 | - | 0.668 fishersci.dk | 1.09 fishersci.dk |
Note: Some values were derived from different studies or conditions as reported in the sources.
This compound in Plant Metabolism and Physiology
This compound plays diverse roles in plant metabolism and physiology, extending beyond its function in the mitochondrial TCA cycle.
Role in Carbon Fixation and Organic Acid Homeostasis
In plants, this compound is an intermediate of the TCA cycle and can accumulate to high levels, particularly in C3 plants like Arabidopsis thaliana and soybean (Glycine max) nih.govfishersci.cawikipedia.orgthegoodscentscompany.com. This accumulation suggests that this compound can constitute a significant fraction of fixed carbon in leaves and may function as a transient carbon store, similar to starch and soluble sugars nih.govfishersci.cawikipedia.orgthegoodscentscompany.com. This compound levels in Arabidopsis leaves have been shown to increase with plant age and light intensity wikipedia.org.
This compound is also involved in organic acid homeostasis and pH regulation in plants, such as during nitrate (B79036) assimilation nih.govfishersci.cawikipedia.org. The balance and interconversion of organic acids like this compound and malate are tightly regulated and can be influenced by factors such as nitrogen content nih.govfishersci.ca.
This compound in Stomatal Movement Regulation
This compound, along with malate, is recognized as an important organic acid involved in the regulation of stomatal movement nih.govwikipedia.orgfishersci.sescilit.combiorxiv.org. Stomatal opening and closure are controlled by changes in guard cell turgor, which in turn depend on the fluxes of osmotically active solutes fishersci.se. This compound can accumulate in guard cell vacuoles and act as a counter-ion for potassium (K+) during light-induced stomatal opening fishersci.sescilit.com.
Specific vacuolar anion transporters, such as AtALMT6 and AtALMT9 in Arabidopsis, have been implicated in mediating this compound transport in guard cells fishersci.se. AtALMT6 has been shown to mediate this compound currents, and its activity can be influenced by cytosolic Ca2+ and vacuolar pH fishersci.se. While the precise role of AtALMT6 in stomatal function is still under investigation, AtALMT9 has been found to be important for light-induced stomatal opening fishersci.se. The breakdown of sucrose (B13894) within guard cells during light-induced opening can support glycolysis and the TCA cycle, leading to the accumulation of intermediates like this compound biorxiv.org.
Interplay with Chloroplast and Mitochondrial Metabolism in Plants
This compound is a component of the mitochondrial TCA cycle in plants nih.govfishersci.cawikipedia.orgwikipedia.org. There is a significant interplay between chloroplast and mitochondrial metabolism, particularly concerning the shuttling of reducing power and carbon skeletons via organic acids like malate and this compound fishersci.caatamanchemicals.comuni.luuni.lu. This interaction is often described in terms of "malate valves" and contributes to redox control and energy balance in photosynthetic cells atamanchemicals.comuni.luuni.lu.
In addition to mitochondrial fumarase, a cytosolic fumarase (FUM2) exists in plants like Arabidopsis thaliana guidetopharmacology.org. Cytosolic fumarase has been shown to be necessary for photosynthetic acclimation to both low and high temperatures, suggesting a role in maintaining metabolic stability under changing environmental conditions guidetopharmacology.org. Mitochondrial carriers, such as the succinate/fumarate carrier (SFC), are involved in transporting this compound and succinate across the inner mitochondrial membrane, potentially linking the TCA cycle with other pathways like the glyoxylate (B1226380) cycle alfa-chemistry.com.
Interestingly, fumarase has also been found to have a dual localization in yeast and plant cells, residing in both the mitochondria and the nucleus nih.govwmo.int. In the nucleus, it has been implicated in DNA repair in response to DNA damage nih.govwmo.int.
This compound in Eukaryotic Systems Beyond Humans
This compound's metabolic significance extends to various eukaryotic organisms beyond humans.
Comparative Metabolic Studies of this compound
The TCA cycle, in which this compound is a key intermediate, is a fundamental metabolic pathway present in most aerobic eukaryotic organisms wikipedia.org. Comparative metabolic studies highlight variations in this compound metabolism and its specific roles in different species.
In insects, such as the long-distance migratory moth Spodoptera frugiperda, changes in this compound levels have been observed in the hemolymph and brain during developmental arrest (diapause) quizgecko.comfishersci.ca. Lower levels of this compound, along with glucose, pyruvate, and malate, were found in the hemolymph of diapausing pupae compared to non-diapausing ones fishersci.ca. Upon artificial termination of diapause, the levels of these metabolites, including this compound, increased fishersci.ca. This compound is also involved in oxidative phosphorylation and amino acid metabolism in insects atamanchemicals.com. Furthermore, this compound has been discussed in the context of macrophage metabolism in insects, potentially playing a role in immune responses nih.gov.
In the parasitic protist Trypanosoma brucei, the causative agent of sleeping sickness, this compound is an essential intermediary metabolite nih.gov. The procyclic stage of T. brucei converts glucose into succinate through succinic fermentation, a process involving this compound reductases nih.gov. T. brucei possesses both cytosolic and mitochondrial fumarases, and the absence of fumarase activity is lethal to the parasite nih.gov. The essentiality of this compound in T. brucei is linked to its role as an electron acceptor, which is required for certain essential pathways like de novo pyrimidine (B1678525) synthesis nih.gov.
Methodological Approaches for Fumarate Research
Quantitative and Qualitative Analytical Techniques for Fumarate
The selection of an appropriate analytical technique for this compound depends heavily on the sample matrix, the required sensitivity and specificity, and whether quantitative or qualitative data is needed. A combination of techniques is often employed for comprehensive analysis.
Chromatography-Based Methods (HPLC, LC-MS/MS, GC-MS)
Chromatography remains a cornerstone for separating and analyzing this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of this compound, often coupled with UV detection due to this compound's UV-absorbing properties. researchgate.net For enhanced sensitivity and specificity, especially in complex biological samples, hyphenated techniques combining chromatography with mass spectrometry are invaluable.
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer powerful tools for both qualitative identification and quantitative analysis of this compound. researchgate.netnews-medical.net These methods separate this compound based on its interaction with a stationary phase and a liquid mobile phase, followed by detection and identification based on its mass-to-charge ratio and fragmentation patterns in the mass spectrometer. LC-MS/MS is particularly useful for trace analysis and for distinguishing this compound from isobaric compounds. researchgate.net One study describes an LC-MS/MS technique for analyzing short-chain fatty acids, including this compound, in biological matrices without derivatization, offering advantages in sample preparation and runtime. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly suited for volatile or semi-volatile compounds. researchgate.netconquerscientific.com While this compound itself is not highly volatile, it can be analyzed by GC-MS after derivatization, which converts it into a more volatile form. GC-MS is effective for identifying and quantifying this compound in various products. researchgate.net Hybrid techniques like GC-MS combine the separation power of GC with the identification capabilities of MS, enabling both qualitative and quantitative analysis of complex mixtures. news-medical.netconquerscientific.com
Spectroscopic Techniques (NMR, UV-Vis Spectrophotometry)
Spectroscopic methods provide alternative or complementary approaches for this compound analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can be used for both qualitative and quantitative analysis of this compound by examining the characteristic signals produced by its atomic nuclei in a magnetic field. researchgate.netlehigh.eduresearchgate.net NMR provides detailed structural information and can be used to determine the concentration of this compound in a sample without the need for extensive calibration curves in some cases. researchgate.net
UV-Vis spectrophotometry is a straightforward technique that measures the absorption of ultraviolet or visible light by a substance. spectrabase.comimgroupofresearchers.com this compound exhibits absorption in the UV range due to its conjugated double bond, making UV-Vis spectrophotometry suitable for its quantitative determination, especially in relatively pure solutions or after chromatographic separation. spectrabase.comimgroupofresearchers.com The Beer-Lambert Law forms the basis of quantitative analysis using UV-Vis, stating that absorbance is directly proportional to the concentration of the analyte. imgroupofresearchers.com Combined in situ techniques integrating NMR and UV-Vis spectroscopy have also been developed for simultaneous and time-resolved analysis in certain applications. nih.gov
Electrophoretic Methods (Capillary Zone Electrophoresis)
Electrophoretic methods, such as Capillary Zone Electrophoresis (CZE), separate analytes based on their charge-to-size ratio in an electric field. CZE can be applied to the analysis of organic acids like this compound. researchgate.netstanford.edu This technique offers advantages such as high separation efficiency, short analysis times, and low sample and solvent consumption. researchgate.net CZE with UV detection has been used for the determination of fumaric acid in samples like apple juice. researchgate.net Methodologies involving online coupled capillary isotachophoresis–capillary zone electrophoresis (cITP–CZE) have been developed for improved separation and detection of fumaric acid. researchgate.net CZE coupled with conductivity detection can also be used for the quantitative analysis of carboxylic acids, including this compound. stanford.edu
Table 1 summarizes some of the analytical techniques used for this compound analysis:
| Technique | Principle | Application |
| HPLC | Separation based on differential partitioning between stationary and mobile phases | Quantitative analysis |
| LC-MS/MS | HPLC separation coupled with mass spectrometric detection and fragmentation | Qualitative and quantitative analysis, trace analysis |
| GC-MS | GC separation coupled with mass spectrometric detection (often requires derivatization) | Qualitative and quantitative analysis |
| NMR Spectroscopy | Analysis of nuclear spins in a magnetic field | Qualitative and quantitative analysis, structural information |
| UV-Vis Spectrophotometry | Measurement of UV/Vis light absorption | Quantitative analysis |
| Capillary Zone Electrophoresis | Separation based on charge and size in an electric field | Qualitative and quantitative analysis |
Isotopic Tracing and Metabolic Flux Analysis
Isotopic tracing and metabolic flux analysis (MFA) are powerful approaches used to understand the dynamics of metabolic pathways and quantify the rates of biochemical reactions involving this compound. These techniques are particularly relevant in biological research to study cellular metabolism.
Stable Isotope Labeling Strategies (e.g., ¹³C-Fumarate)
Stable isotope labeling involves introducing nutrients or metabolites labeled with stable isotopes, such as ¹³C, into a biological system. nih.govnih.govmdpi.com By tracking the incorporation and distribution of these isotopes in downstream metabolites, researchers can infer the activity of metabolic pathways and the fate of labeled atoms. nih.govnih.gov For studying this compound metabolism, using ¹³C-labeled substrates, including specifically labeled ¹³C-fumarate or precursors that feed into the pathways producing this compound (like ¹³C-glucose or ¹³C-glutamine), is common. nih.govmdpi.comnih.gov
The pattern of ¹³C enrichment in this compound and related metabolites over time provides valuable information about the flux through the TCA cycle and associated pathways. nih.govnih.gov For instance, using [U-¹³C] glucose or [U-¹³C] glutamine can reveal how carbon from these sources is incorporated into this compound via different metabolic routes. mdpi.comnih.gov The analysis of mass isotopomer distributions (MIDs) of this compound and other metabolites using techniques like GC-MS or LC-MS/MS is central to ¹³C-MFA. nih.govoup.com These MIDs reflect the combinatorial labeling patterns resulting from enzymatic reactions and provide constraints for computational flux estimation. nih.govoup.com
Computational Modeling for this compound Flux Determination
Metabolic Flux Analysis (MFA) integrates experimental data from isotopic tracing experiments with a stoichiometric model of the metabolic network to quantify intracellular metabolic fluxes. nih.govoup.comrsc.org Computational modeling is essential for solving the complex system of equations that describe the flow of isotopes through the network and estimating the rates of individual reactions. nih.govoup.comnih.gov
Various computational approaches are used in MFA, including constraint-based modeling like Flux Balance Analysis (FBA) and more detailed ¹³C-MFA which directly utilizes isotopic labeling data. nih.govoup.complos.org ¹³C-MFA is particularly powerful for resolving fluxes in central carbon metabolism and differentiating between parallel pathways. nih.govplos.org Software tools are used to simulate isotope labeling patterns based on a given flux distribution and compare them to the experimentally measured MIDs. nih.govplos.org The computational model is then optimized to find the flux distribution that best fits the experimental labeling data, often minimizing the difference between simulated and measured ¹³C enrichment. nih.govplos.org
Table 2 illustrates the interplay between isotopic tracing and computational modeling in MFA:
| Step | Description | Role of this compound |
| Isotopic Labeling | Introduction of stable isotope-labeled substrates (e.g., ¹³C-glucose, ¹³C-glutamine) | Precursor to labeled this compound via metabolic pathways |
| Metabolite Measurement | Analysis of isotope enrichment in metabolites (including this compound) by MS or NMR | Provides experimental data (MIDs) for flux estimation |
| Metabolic Network Modeling | Construction of a stoichiometric model of relevant biochemical reactions | Includes reactions involving this compound (e.g., TCA cycle) |
| Computational Flux Estimation | Integration of MIDs and network model to calculate reaction rates (fluxes) | Determines the rate of this compound formation and consumption |
| Flux Map Generation | Visualization of estimated fluxes across the metabolic network | Shows the flow of carbon through this compound-related pathways |
Genetic and Molecular Manipulations
Genetic and molecular manipulation techniques are fundamental to understanding the cellular roles of this compound and the enzymes involved in its metabolism, particularly this compound hydratase (FH/Fh1).
Gene Deletion, Knockdown, and Overexpression (e.g., FH/Fh1)
Manipulating the expression levels of genes involved in this compound metabolism, such as FH (human) or Fh1 (mouse), is a common strategy to study the consequences of altered this compound concentrations. Gene deletion, knockdown, or overexpression allows researchers to model conditions like FH deficiency or to investigate the effects of increased or decreased this compound levels on cellular processes mdpi.comrockefeller.edunih.gov.
Studies utilizing Fh1 deletion in mouse models have demonstrated significant metabolic and phenotypic consequences, including lethal fetal liver hematopoietic defects and hematopoietic stem cell failure nih.gov. These effects can arise from both the resulting block in the TCA cycle and the accumulation of cellular this compound nih.gov. Overexpression of FH has been shown to attenuate certain pathological conditions, such as hypertension in rat models, by influencing pathways related to nitric oxide production researchgate.net. Conversely, FH knockdown can promote the proliferation and invasion of certain cancer cells mdpi.com.
The following table summarizes representative outcomes of FH/Fh1 manipulation:
| Manipulation Type | Target Gene | Model System | Observed Outcome | Source |
| Deletion | Fh1 | Mouse (hematopoiesis-specific) | Lethal fetal liver hematopoietic defects, hematopoietic stem cell failure | nih.gov |
| Knockdown | FH | Human colorectal cancer cells | Promoted proliferation and invasion | mdpi.com |
| Overexpression | FH | Rat (transgenic) | Attenuated hypertension, restored NO production | researchgate.net |
| Knockdown | FH | Human kidney/vascular cells | Decreased malate (B86768), aspartate, L-arginine, and NO levels | researchgate.net |
Site-Directed Mutagenesis for Enzymatic Activity Studies
Site-directed mutagenesis is a powerful technique used to investigate the functional importance of specific amino acid residues within enzymes like this compound hydratase. By introducing targeted mutations, researchers can assess the impact on enzymatic activity, substrate binding, and catalytic mechanisms biorxiv.orgacs.org.
Studies on Class I this compound hydratases, for instance, have utilized site-directed mutagenesis of active site residues to demonstrate their pivotal role in catalysis biorxiv.orgacs.org. Kinetic analysis of these mutants, often in conjunction with structural studies, helps to elucidate the molecular basis of the enzyme's function biorxiv.orgacs.org. Mutations in the FH gene can affect enzymatic activity by compromising protein structure or directly impacting residues in the active site nih.gov.
Research on Leishmania major Class I FH (LmFH) isoforms employed single alanine (B10760859) substitutions of residues like T467, R421, R471, D135, and H334. These mutations led to significant decreases in kcat values, supporting their roles in catalysis mit.edu.
CRISPR/Cas9 Applications in this compound Pathway Engineering
CRISPR/Cas9 technology has revolutionized genome engineering, offering precise and efficient tools for modifying metabolic pathways, including those involving this compound nih.govresearchgate.netnih.gov. This system can be used for targeted gene knockouts, insertions, or edits, enabling the engineering of cells or organisms for altered this compound production or utilization nih.govresearchgate.netd-nb.info.
CRISPR/Cas9 allows for multiplexed genetic modifications, facilitating the simultaneous manipulation of multiple genes within a metabolic pathway researchgate.netnih.govmdpi.com. This is particularly useful for redirecting metabolic flux towards desired products or for studying the interplay of multiple enzymes in this compound metabolism nih.govd-nb.info. Applications in metabolic engineering include increasing the production of compounds like succinate (B1194679) by modifying pathways related to this compound researchgate.netd-nb.info.
Proteomic and Epigenomic Characterization
Given this compound's ability to act as an oncometabolite and modify proteins through succination, proteomic and epigenomic approaches are crucial for understanding its cellular effects.
Chemoproteomic Approaches for Succination Profiling
Chemoproteomics provides a global view of protein modifications, including the S-succination of cysteine residues by this compound nih.govaacrjournals.orgnih.gov. This technique often involves the use of chemical probes that target reactive cysteine residues, followed by enrichment and mass spectrometry analysis to identify modified proteins and specific succination sites aacrjournals.orgnih.govacs.org.
Chemoproteomic profiling has been used to characterize protein S-succination in cell lines, including those derived from HLRCC patients with FH mutations nih.govaacrjournals.org. These studies have identified hundreds of protein targets of this compound-induced succination aacrjournals.orgresearchgate.net. For example, SMARCC1, a subunit of the SWI/SNF complex, was identified as a target, and its hyper-modification by excess this compound was linked to decreased complex stability aacrjournals.org. Chemoproteomic probes can also be used competitively to assess this compound reactivity and identify sensitive cysteine residues nih.govacs.org.
Mass Spectrometry-Based Methods for Succinated Protein Identification
Mass spectrometry (MS) is a primary tool for the detection and identification of protein succination (S-(2-succino)cysteine, 2SC) frontiersin.orgproteomexchange.orgnih.govphysiology.org. MS-based methods allow for the precise mapping of succination sites within proteins and can provide quantitative information about the extent of modification proteomexchange.orgnih.govphysiology.org.
Various MS techniques, including LC-MS/MS, are employed for this purpose nih.govacs.orgphysiology.org. These methods often involve the enzymatic digestion of proteins into peptides, followed by chromatographic separation and MS analysis to detect peptides containing the 2SC modification nih.govphysiology.org. Targeted MS approaches can identify specific succination sites, such as Cys77 in VDAC2, which was found to be endogenously succinated in a mouse model of mitochondrial disease proteomexchange.org. While antibody-based methods can also detect succinated proteins, MS is essential for global or large-scale analysis and site-specific identification frontiersin.orgphysiology.org.
The following table summarizes key findings from mass spectrometry-based succination studies:
| Protein Target(s) | Model System | Succination Sites Identified | Key Finding | Source |
| Tubulin (α and β) | Porcine brain tubulin (in vitro), 3T3-L1 adipocytes | Cys347α, Cys376α, Cys12β, Cys303β | Increased succination with this compound concentration, altered antibody recognition, inhibited polymerization | nih.gov |
| VDAC1, VDAC2 | Mouse brainstem (Ndufs4 KO model) | Cys77 (in VDAC2) | Increased protein succination in brainstem, potential link to neuropathology | proteomexchange.org |
| Various Proteins | Human kidney cells, HLRCC cells | Hundreds of targets | Identification of widespread succination targets, including SMARCC1 | aacrjournals.orgresearchgate.net |
Analysis of DNA and Histone Methylation Patterns in Response to this compound
Research into the effects of this compound on epigenetic modifications, specifically DNA and histone methylation, employs a variety of molecular techniques to elucidate the mechanisms and consequences of this compound accumulation. This compound, particularly in the context of this compound hydratase (FH) deficiency, has been identified as an oncometabolite that can alter the epigenetic landscape by inhibiting alpha-ketoglutarate (B1197944) (αKG)-dependent dioxygenases, including Ten-eleven Translocation (TET) enzymes involved in DNA demethylation and Jumonji-domain-containing histone demethylases (KDMs) nih.govmdpi.com.
Analysis of DNA methylation patterns in response to this compound often utilizes genome-wide approaches such as the Illumina Infinium MethylationEPIC BeadChip array. This platform allows for the measurement of methylation levels at a large number of CpG sites across the genome nih.govaacrjournals.orgnih.gov. Bisulfite sequencing, including techniques like whole-genome bisulfite sequencing (WGBS) or targeted bisulfite sequencing (e.g., using the EpiTYPER™ MassARRAY® system), remains a fundamental method. Bisulfite conversion of DNA deaminates unmethylated cytosines to uracil (B121893) while leaving methylated cytosines unchanged, allowing for the differentiation of methylation status upon sequencing neb.compromega.de. Methylation-sensitive restriction enzymes can also be used to assess methylation at specific loci based on their sensitivity to methylation status promega.de.
Studies have shown that this compound accumulation can lead to concerted hypermethylation at numerous CpG sites, particularly in the context of FH-deficient renal cell carcinoma, contributing to a CpG island methylator phenotype aacrjournals.org. For instance, research using the Illumina Infinium MethylationEPIC BeadChip array on FH-deficient renal cell carcinoma tissues identified a significant number of differentially methylated CpG sites compared to normal tissues, with a majority being hypermethylated aacrjournals.org. In the context of multiple sclerosis, treatment with dimethyl this compound has been shown to induce hypermethylation in CD4+ T cells nih.gov. Analysis using Illumina EPIC arrays revealed that treatment resulted in 97% of differentially methylated positions showing hypermethylation nih.gov.
Histone methylation analysis in response to this compound involves techniques to assess the methylation status of specific lysine (B10760008) and arginine residues on histone proteins. This compound has been shown to increase genome-wide histone methylations researchgate.net. Methods for studying histone methylation include Western blotting with antibodies specific to different methylation marks (e.g., H3K4me1, H3K27me2, H3K79me2, H3K4me3) researchgate.netcreative-proteomics.com. Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR), microarray (ChIP-chip), or high-throughput sequencing (ChIP-seq) are powerful techniques to investigate the enrichment of specific histone methylation marks at particular genomic loci or across the genome promega.decreative-proteomics.comnih.gov. For example, ChIP-seq has been used to identify target genes regulated by specific histone methylation marks affected by this compound nih.gov. Mass spectrometry-based approaches are also employed for comprehensive identification and quantification of histone methylation sites creative-proteomics.comlabome.com. These methods can detect mono-, di-, and trimethylation states based on mass shifts labome.com.
Research findings indicate that this compound can inhibit histone demethylases, leading to increased methylation levels. For example, accumulated this compound was found to inhibit lysine-specific demethylase 4B (KDM4B) activity, increasing H3K9 methylation and silencing gene transcription nih.gov. Another study demonstrated that this compound produced by chromatin-associated FH inhibits KDM2B-mediated H3K36Me2 demethylation, impacting DNA repair nih.gov.
Here is a summary of techniques used:
| Technique | Target | Application |
| Illumina Infinium MethylationEPIC BeadChip | DNA methylation (CpG) | Genome-wide methylation profiling nih.govaacrjournals.orgnih.gov |
| Bisulfite Sequencing (WGBS, targeted) | DNA methylation (CpG) | Single-base resolution methylation analysis neb.compromega.de |
| Methylation-Sensitive Restriction Enzymes | DNA methylation (CpG) | Locus-specific methylation analysis promega.de |
| Western Blotting | Histone methylation | Detection of specific histone methylation marks researchgate.netcreative-proteomics.com |
| Chromatin Immunoprecipitation (ChIP-qPCR/seq) | Histone methylation | Mapping histone methylation enrichment on DNA promega.decreative-proteomics.comnih.gov |
| Mass Spectrometry | Histone methylation | Identification and quantification of methylation sites creative-proteomics.comlabome.com |
| EpiTYPER™ MassARRAY® System | DNA methylation (CpG) | Targeted DNA methylation analysis nih.gov |
Detailed research findings highlight the impact of this compound on methylation:
| Study Context | This compound Effect | Key Finding | Method Used | Citation |
| FH-deficient Renal Cell Carcinoma | This compound accumulation | Concerted hypermethylation at numerous CpG sites; CpG island methylator phenotype aacrjournals.org | Illumina Infinium MethylationEPIC BeadChip | aacrjournals.org |
| Multiple Sclerosis (Dimethyl this compound treatment) | Dimethyl this compound exposure | 97% of differentially methylated positions in CD4+ T cells show hypermethylation nih.gov | Illumina EPIC arrays | nih.gov |
| Alveolar Bone Restoration (PDLSCs) | Accumulated this compound | Inhibits KDM4B activity, increases H3K9 methylation, silences asporin gene transcription nih.gov | ChIP-seq, RNA sequencing, Metabolic testing | nih.gov |
| DNA Repair (Chromatin-associated FH) | This compound produced locally | Inhibits KDM2B-mediated H3K36Me2 demethylation at DNA double-strand breaks nih.gov | Immunoblotting, Chromatin-associated FH activity | nih.gov |
| HEK293T and HeLa cells | Cell-permeable this compound treatment | Increased H3K4me1, H3K27me2, H3K79me2, and H3K4me3 levels researchgate.net | Western Blot | researchgate.net |
| FH-deficient cells | This compound accumulation | Inhibits Tet-mediated demethylation of miR-200ba429 regulatory region, leading to EMT nih.gov | Not explicitly detailed in snippets | nih.gov |
Cellular and Organelle-Specific Research Models
Investigating the diverse roles of this compound requires the use of various cellular and organelle-specific research models. These models allow for controlled studies of this compound's effects at different levels of biological organization.
In Vitro Cell Culture Systems (e.g., Immortalized Cell Lines, Primary Cells)
In vitro cell culture systems are fundamental models in this compound research, providing a controlled environment to study cellular responses to varying this compound concentrations or genetic alterations affecting this compound metabolism. Immortalized cell lines, such as HEK293T and HeLa cells, are widely used due to their ease of culture, reproducibility, and availability researchgate.net. These lines can be manipulated genetically (e.g., knockdown or overexpression of FH) or treated with cell-permeable forms of this compound to investigate the direct impact of altered this compound levels on cellular processes, including epigenetic modifications researchgate.net.
Primary cells, isolated directly from tissues, offer a model system that more closely reflects the in vivo situation compared to immortalized lines. Examples include periodontal ligament stem cells (PDLSCs) used to study the effect of this compound on osteogenic differentiation nih.gov. Working with primary cells can present challenges related to limited lifespan and variability between isolations, but they are crucial for validating findings from cell lines and exploring tissue-specific effects of this compound. Studies using primary CD4+ T cells from patients have been instrumental in understanding the epigenetic effects of dimethyl this compound treatment in the context of diseases like multiple sclerosis nih.govnih.gov.
These cell culture systems enable researchers to perform a range of experiments, including cell viability assays, proliferation studies, differentiation assays, gene expression analysis (e.g., RT-PCR, RNA sequencing), protein analysis (e.g., Western blotting), and epigenetic analyses (as discussed in Section 5.4.3) under defined conditions.
Isolation and Study of Mitochondrial and Cytosolic Fractions
Given that this compound is a key intermediate of the mitochondrial tricarboxylic acid (TCA) cycle, the ability to isolate and study mitochondrial and cytosolic fractions is critical for understanding the compartmentalized effects of this compound. Differential centrifugation is a common technique used to separate cellular components based on their size and density. This method allows for the isolation of relatively pure mitochondrial and cytosolic fractions from cell lysates.
Studying these fractions enables researchers to:
Measure this compound concentrations in different cellular compartments.
Assess the activity of enzymes involved in this compound metabolism within their respective locations (e.g., FH in mitochondria and cytosol).
Investigate the localization of proteins that interact with this compound or are regulated by this compound levels.
Determine the impact of altered this compound levels on the function of mitochondria (e.g., respiration, ATP production) and cytosolic processes.
For example, research investigating the role of chromatin-associated FH and locally produced this compound in DNA repair would necessitate the isolation of nuclear or chromatin fractions in addition to mitochondrial and cytosolic components nih.gov. Analyzing enzyme activity or metabolite concentrations in these specific fractions provides insights into the localized effects of this compound that might not be apparent from studies of whole-cell lysates.
Reconstitution Systems for Studying this compound-Protein Interactions
Reconstitution systems are powerful tools for dissecting the specific interactions between this compound and individual proteins in a controlled biochemical environment. These systems involve purifying the protein of interest and reconstituting its activity or interaction with this compound in vitro.
Key applications of reconstitution systems in this compound research include:
Enzyme Inhibition Assays: Reconstituting the activity of αKG-dependent dioxygenases (like TET enzymes or KDMs) in the presence of varying concentrations of this compound to quantify the inhibitory effect of this compound on these enzymes nih.govmdpi.comnih.gov. This can involve using appropriate substrates and measuring product formation.
Binding Assays: Studying the direct binding of this compound to target proteins using techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR). These methods can determine binding affinity and stoichiometry.
Functional Assays: Reconstituting specific biochemical pathways or processes that are influenced by this compound. For instance, reconstituting a minimal system involving a histone demethylase, a histone peptide substrate, and this compound to directly observe the effect of this compound on demethylation activity.
Reconstitution systems provide a simplified system to study direct molecular interactions without the complexity of the cellular environment, allowing for precise characterization of how this compound affects the function of specific proteins.
Advanced Imaging Techniques in this compound Research
Advanced imaging techniques play a crucial role in visualizing the cellular localization of this compound, its metabolic pathways, and the downstream effects of altered this compound levels on cellular structures and processes.
Fluorescence Microscopy: This widely accessible technique can be used to visualize cellular components and processes influenced by this compound. By using fluorescent probes or fluorescently tagged proteins, researchers can assess the localization of enzymes involved in this compound metabolism, visualize changes in mitochondrial morphology or distribution in response to this compound accumulation, or track the localization of proteins that bind to modified histones or DNA regions affected by this compound-induced epigenetic changes. Immunofluorescence, a type of fluorescence microscopy using fluorescently labeled antibodies, is commonly used to detect specific proteins within cells.
Confocal Microscopy: Offering improved optical sectioning compared to standard fluorescence microscopy, confocal microscopy allows for clearer visualization of structures within cells and tissues, reducing background fluorescence. This is particularly useful for studying the detailed localization of this compound-related proteins or assessing changes in organelle structure.
Live-Cell Imaging: Utilizing fluorescent reporters or probes compatible with live cells, this technique enables the real-time monitoring of dynamic processes affected by this compound, such as changes in mitochondrial membrane potential, reactive oxygen species production (which can be linked to altered TCA cycle function), or the movement of proteins within the cell.
Mass Spectrometry Imaging (MSI): This technique allows for the spatial distribution analysis of metabolites, including this compound, within tissues or even single cells. MSI can provide insights into where this compound accumulates in specific cell types or subcellular compartments in a more direct manner than isolation techniques.
Metabolic Imaging Techniques: While still developing, techniques aimed at directly visualizing metabolic activity or metabolite concentrations within living cells or organisms hold promise for this compound research. Approaches like Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to study the metabolic state of cells by examining the fluorescence decay of metabolic cofactors like NAD(P)H.
These imaging techniques, often used in combination with fluorescent biosensors or indicators sensitive to specific metabolites or cellular conditions, provide valuable spatial and temporal information that complements biochemical and molecular analyses, offering a more complete picture of this compound's impact on cellular biology.
Future Directions in Fumarate Research
Elucidating Novel Fumarate-Interacting Proteins and Pathways
Future research will focus on the comprehensive identification and characterization of novel proteins and pathways that interact with this compound. While known interactions, such as the succination of cysteine residues in proteins like Keap1 leading to Nrf2 activation, are established, the full spectrum of this compound's protein targets and downstream signaling cascades remains to be elucidated nih.govnih.govmdpi.com. Advanced proteomic techniques, including chemical proteomics and mass spectrometry-based approaches, are expected to play a crucial role in identifying novel cysteine-modified proteins and other this compound-binding partners mdpi.com. Furthermore, researchers will investigate how these interactions modulate protein function and contribute to various cellular processes and disease states mdpi.com. Understanding the context-dependent nature of these interactions, such as the dose-dependent effects of this compound derivatives like dimethyl this compound (DMF) on pathways like Nrf2, is also a key area of future study nih.gov. The exploration of this compound's influence on transcription factors beyond NF-κB and Nrf2 is anticipated to reveal new regulatory networks nih.govnih.govnih.gov.
Development of Advanced Probes and Modulators for this compound Metabolism Studies
To gain a more precise understanding of this compound's roles, the development of advanced research tools is essential. Future efforts will focus on creating sophisticated probes and modulators specifically designed to study this compound metabolism and its downstream effects. This includes the development of highly specific and sensitive probes for detecting and quantifying intracellular this compound levels in different cellular compartments and in real-time mdpi.com. Furthermore, the creation of selective inhibitors or activators of this compound-metabolizing enzymes, such as this compound hydratase (FH), and transporters will be crucial for dissecting the impact of altered this compound levels on specific pathways ontosight.ai. The development of "cysteine-reactive probes" is also highlighted as a strategy to identify and profile proteins modified by electrophilic fumarates mdpi.com. These advanced tools will enable researchers to manipulate this compound dynamics with greater precision and to track its metabolic fate and interactions within living systems.
Systems Biology Approaches to Model this compound-Centric Networks
Given the interconnectedness of metabolic pathways and signaling networks, systems biology approaches will be increasingly employed to model this compound-centric networks. Future research will involve integrating multi-omics data, including transcriptomics, proteomics, and metabolomics, to construct comprehensive models that depict the flow of this compound through metabolic pathways and its influence on various cellular processes nih.goviastate.edu. These models will help to predict the effects of altered this compound metabolism on cellular behavior and to identify potential therapeutic targets nih.gov. Constraint-based modeling and dynamic quantitative modeling techniques will be refined to better capture the complex dynamics of this compound metabolism and its interactions within the broader cellular context nih.goviastate.eduuwaterloo.ca. The goal is to move beyond studying individual components to understanding the system-level impact of this compound on cellular function and dysfunction iastate.eduuwaterloo.caresearchgate.net.
常见问题
Q. What steps validate this compound’s stability in novel drug-delivery systems (e.g., nanoparticles)?
- Methodological Answer :
- Forced Degradation Studies : Expose formulations to heat (60°C), light (1.2 million lux-hours), and acidic/basic conditions. Monitor this compound degradation via HPLC .
- Real-Time Stability : Store samples at 25°C/60% RH for 12–24 months, with periodic testing against QTPP criteria .
- Bioanalytical Validation : Ensure assay specificity for this compound in the presence of nanoparticle excipients (e.g., PLGA) .
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